Bis-(2,4,6-tribromophenyl)maleate
Description
Bis-(2,4,6-tribromophenyl)maleate is a brominated aromatic ester characterized by a maleate core esterified with two 2,4,6-tribromophenyl groups. The compound’s bromine content likely enhances its resistance to combustion and environmental persistence compared to non-halogenated or chlorinated analogs.
Properties
CAS No. |
68084-32-2 |
|---|---|
Molecular Formula |
C16H6Br6O4 |
Molecular Weight |
741.6 g/mol |
IUPAC Name |
bis(2,4,6-tribromophenyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C16H6Br6O4/c17-7-3-9(19)15(10(20)4-7)25-13(23)1-2-14(24)26-16-11(21)5-8(18)6-12(16)22/h1-6H/b2-1- |
InChI Key |
YLJNTEPTKSJUFE-UPHRSURJSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)OC(=O)/C=C\C(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC(=O)C=CC(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-(2,4,6-tribromophenyl)maleate typically involves the esterification of maleic acid with 2,4,6-tribromophenol . The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis-(2,4,6-tribromophenyl)maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated quinones.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation: Brominated quinones.
Reduction: Less brominated derivatives.
Substitution: Various substituted phenyl maleates.
Scientific Research Applications
Bis-(2,4,6-tribromophenyl)maleate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Bis-(2,4,6-tribromophenyl)maleate involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form strong bonds with these targets, leading to changes in their structure and function . This interaction can disrupt normal biological processes, making the compound effective as a flame retardant and in other applications .
Comparison with Similar Compounds
Tris(2,4,6-tribromophenyl) Phosphate
- Core Structure : Phosphate ester vs. maleate ester.
- Halogenation : Brominated aromatic substituents (identical to Bis-(2,4,6-tribromophenyl)maleate).
- Applications: Classified as a polyhalogenated organophosphate flame retardant under the NASEM strategy .
- Key Differences : The phosphate core may confer higher thermal stability and reactivity in polymer matrices compared to the maleate ester.
Bis(2,4,6-trichlorophenyl)oxalate
- Core Structure : Oxalate ester vs. maleate ester.
- Halogenation : Chlorinated aromatic substituents (vs. brominated).
- Toxicity : Classified under EC Regulation 1272/2008 as Acute Toxicity Category 4 (oral and dermal) and Skin/Irritant Category 2 .
- Key Differences : Chlorine’s lower atomic weight and electronegativity compared to bromine may reduce flame-retardant efficacy but improve biodegradability.
Bis(2-ethylhexyl) Maleate
- Core Structure : Maleate ester (identical).
- Substituents : Aliphatic 2-ethylhexyl groups vs. aromatic brominated groups.
- Applications : Likely used as a plasticizer or lubricant due to aliphatic flexibility, contrasting with the rigid, flame-retardant brominated aromatic version .
Physical and Chemical Properties
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